molecular formula C6H4N4O B8625105 2-Methoxy-1H-imidazole-4,5-dicarbonitrile

2-Methoxy-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B8625105
M. Wt: 148.12 g/mol
InChI Key: QWZSTGNIUAJGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C6H4N4O and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

2-methoxy-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C6H4N4O/c1-11-6-9-4(2-7)5(3-8)10-6/h1H3,(H,9,10)

InChI Key

QWZSTGNIUAJGCX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(N1)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the above 2-amino-3-(methoxymethylenamino) maleonitrile (20 g; 0. 11 mol) and 2,3-dichloro-5,6-dicyanobenzoquinone (25.5 g; 0.11 mol) in acetonitrile (750 mL) was heated at reflux for 4 days. Silica gel (100 g) was added and the acetonitrile was removed in vacuo. The silica gel was extracted with dichloromethane. The dichloromethane solution was concentrated to dryness in vacuo, the yellow residue was suspended in dichloromethane (150 mL) and the mixture was stirred. The mixture was filtered and the filtrate was concentrated in vacuo to yield a light yellow solid that was crystallized from water to give 2-methoxy-4,5-imidazoledicarbonitrile (mp 137°-138° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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